molecular formula C17H13ClN2O2 B2857306 Dhodh-IN-8 CAS No. 1148126-03-7

Dhodh-IN-8

Cat. No.: B2857306
CAS No.: 1148126-03-7
M. Wt: 312.75
InChI Key: ADPQXEJAINAZRY-UHFFFAOYSA-N
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Description

Dhodh-IN-8 is a small molecule inhibitor targeting dihydroorotate dehydrogenase, an enzyme crucial in the de novo pyrimidine synthesis pathway. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a key step in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis .

Mechanism of Action

Target of Action

Dhodh-IN-8 primarily targets the enzyme Dihydroorotate Dehydrogenase (DHODH) . DHODH is a key enzyme involved in the de novo pyrimidine synthesis pathway . It catalyzes the fourth step in this pathway, converting dihydroorotate to orotate . This enzyme is crucial for rapidly proliferating cells, including cancer cells and activated lymphocytes .

Mode of Action

This compound acts as an inhibitor of DHODH . By inhibiting DHODH, this compound disrupts the de novo pyrimidine synthesis pathway . This leads to a rapid depletion of intracellular pyrimidine pools, forcing cells to rely on extracellular salvage . In the absence of sufficient salvage, this intracellular nucleotide starvation results in the inhibition of DNA and RNA synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the de novo pyrimidine synthesis pathway . By inhibiting DHODH, this compound disrupts this pathway, leading to a decrease in the production of pyrimidines . This has downstream effects on DNA and RNA synthesis, as well as other cellular processes that rely on pyrimidines .

Pharmacokinetics

For instance, Emvododstat, another DHODH inhibitor, has been shown to have rapid oral bioavailability . Its levels rise rapidly after oral administration, peaking about 2 hours post-dosing . This is associated with an increase in the levels of dihydroorotate (DHO), the substrate for DHODH, within 2 hours of dosing, indicating that DHODH inhibition is rapid .

Result of Action

The inhibition of DHODH by this compound leads to several cellular effects. The most notable is the induction of cell cycle arrest and/or differentiation of rapidly proliferating cells . This is due to the depletion of intracellular pyrimidine pools and the resulting nucleotide starvation . Ultimately, this can lead to cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the availability of extracellular pyrimidines can impact the efficacy of this compound . Cells with access to sufficient extracellular pyrimidines may be able to bypass the effects of DHODH inhibition . Additionally, certain subsets of cells, such as T-ALL cells, may have an increased reliance on oxidative phosphorylation when treated with DHODH inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dhodh-IN-8 involves multiple steps, starting with the preparation of the core scaffold, followed by functional group modifications to enhance its inhibitory activity. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical synthesis literature .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and stringent quality control measures to maintain consistency .

Properties

IUPAC Name

(Z)-N-[4-(2-chlorophenyl)phenyl]-2-cyano-3-hydroxybut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-11(21)15(10-19)17(22)20-13-8-6-12(7-9-13)14-4-2-3-5-16(14)18/h2-9,21H,1H3,(H,20,22)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTUTTULCBOUPL-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2Cl)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1148126-03-7
Record name (2Z)-N-{2'-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-hydroxybut-2-enamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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